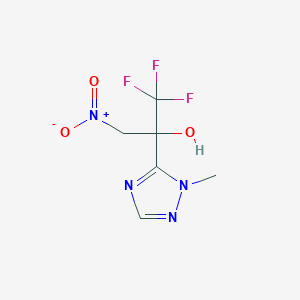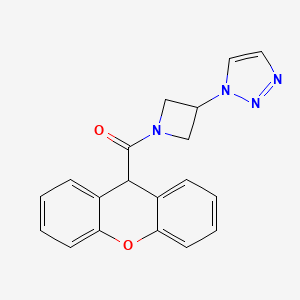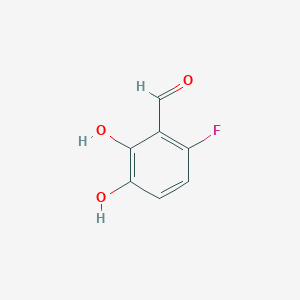![molecular formula C18H18N2O B2886724 N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide CAS No. 2094750-46-4](/img/structure/B2886724.png)
N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmacology. This compound is a member of the enamide family and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide has been studied extensively for its potential applications in pharmacology. This compound has been shown to have anticancer activity and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory activity and can reduce inflammation in animal models. Other potential applications of this compound include its use as an antifungal agent and as a treatment for neurological disorders.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide is not fully understood. However, it is thought to work by inhibiting certain enzymes in the body that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in gene expression.
Biochemical and Physiological Effects
N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the expression of certain genes that are involved in cancer cell growth and proliferation. It has also been shown to reduce the production of certain inflammatory cytokines in animal models. Additionally, it has been shown to have a neuroprotective effect in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide in lab experiments is its high yield during synthesis. Additionally, this compound has been shown to have a variety of potential applications in pharmacology, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is its relatively unknown mechanism of action, which may make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide. One direction is to further investigate its potential applications in cancer treatment. Specifically, research could focus on optimizing the compound's structure to improve its efficacy and reduce potential side effects. Another direction is to investigate its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on elucidating the compound's mechanism of action, which could provide insights into its potential therapeutic uses.
Synthesemethoden
The synthesis of N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide involves the reaction of 3-(pyridin-3-yl)benzaldehyde with cyclopropylamine and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The yield of this reaction is typically high, and the compound can be purified using standard techniques such as column chromatography.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-18(21)20(17-8-9-17)13-14-5-3-6-15(11-14)16-7-4-10-19-12-16/h2-7,10-12,17H,1,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZCSHLAAMCCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC(=CC=C1)C2=CN=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2886643.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2886645.png)

![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)


![N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2886655.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2886663.png)